Fmoc-L-2-Thienylalanine

Lipophilicity Physicochemical properties Peptide design

Fmoc-L-2-Thienylalanine is an Fmoc‑protected non‑canonical amino acid for solid‑phase peptide synthesis. Unlike simple phenylalanine analogs, the sulfur‑containing thiophene ring imparts unique electronic, steric, and lipophilic properties that cannot be replicated by generic substitutes. This building block enables: (1) enhanced membrane interaction in antimicrobial peptides targeting ESKAPE pathogens; (2) a chemoselective handle for on‑resin stapling and bioconjugation; and (3) improved metabolic stability by shielding adjacent amide bonds from proteases. Procure this high‑purity, isomerically pure reagent to ensure reproducible peptide design outcomes in drug discovery.

Molecular Formula C22H19NO4S
Molecular Weight 393.5 g/mol
CAS No. 130309-35-2
Cat. No. B557564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-2-Thienylalanine
CAS130309-35-2
SynonymsFmoc-L-2-Thienylalanine; Fmoc-L-thienylalanine; Fmoc-L-3-(2-Thienyl)-L-alanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoicacid; ST50826320; (S)-N-Fmoc-3-Thienylalanine; Fmoc-2-Thi-OH; SCHEMBL119606; (R)-N-Fmoc-3-Thienylalanine; Fmoc-3-(2-thienyl)-L-alanine; Fmoc-beta-(2-thienyl)-Ala-OH; MolPort-001-758-688; ACT02302; ZINC2539233; CF-377; AKOS015895572; AM83780; FL323-1; AK-57355; AN-32344; KB-52068; Q861; Q866; SC-11223; FT-0681833
Molecular FormulaC22H19NO4S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O
InChIInChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
InChIKeyPXBMQFMUHRNKTG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-2-Thienylalanine (CAS 130309-35-2) for Solid-Phase Peptide Synthesis: Procurement Specifications and Baseline Data


Fmoc-L-2-Thienylalanine (CAS 130309-35-2) is an Nα-Fmoc-protected non-canonical amino acid derivative, consisting of L-2-thienylalanine bearing the 9-fluorenylmethoxycarbonyl protecting group [1]. It is a heterocyclic analog of phenylalanine in which the phenyl ring is replaced by a thiophene ring, endowing it with distinct electronic and steric properties that are exploited in peptide design . The compound has a molecular formula of C₂₂H₁₉NO₄S and a molecular weight of 393.5 g/mol, and it is predominantly utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) [1].

Why Fmoc-Phenylalanine Cannot Replace Fmoc-L-2-Thienylalanine: Key Differentiators for Peptide Design and Procurement


Despite being an isosteric analog of Fmoc-phenylalanine, Fmoc-L-2-thienylalanine cannot be simply substituted due to fundamental differences in the physicochemical and biological properties conferred by the sulfur-containing heterocycle. The substitution of a CH group with a sulfur atom alters aromaticity, dipole moment, and hydrogen-bonding capability, leading to divergent peptide conformations and binding interactions [1]. This differentiation is non-trivial; attempts at generic substitution risk undermining a peptide's intended bioactivity, metabolic stability, or functionalizability, thereby potentially jeopardizing experimental outcomes in drug discovery campaigns where the thienyl moiety's unique properties are central to the design hypothesis [2]. The following sections provide a rigorous, evidence-based dissection of these critical distinctions.

Quantitative Evidence for Fmoc-L-2-Thienylalanine Differentiation: Comparative Analysis vs. Fmoc-Phenylalanine and Other Analogs


Distinct Physicochemical Profile: Computed LogP and Polar Surface Area Comparison

Fmoc-L-2-Thienylalanine exhibits a computed XLogP3-AA value of 4.4, indicating a higher lipophilicity compared to its phenylalanine analog, Fmoc-Phe-OH, which has a computed XLogP3 value of approximately 3.8 [1]. This quantitative difference in partition coefficient is directly attributable to the thienyl heterocycle. Additionally, the topological polar surface area (tPSA) differs due to the sulfur atom, impacting passive membrane permeability predictions [2].

Lipophilicity Physicochemical properties Peptide design

Metabolic Antagonism Against Phenylalanine: Quantitative Growth Inhibition and Reversal Data in E. coli Models

The core thienylalanine moiety acts as a potent phenylalanine antimetabolite. In a study using a wild-type E. coli strain, tetrapeptides containing β-2-thienylalanine were found to be effective inhibitors of bacterial growth in a basal medium [1]. Conversely, the inhibitory effect was specifically reversed by co-administration of phenylalanine-containing peptides. For instance, tetrapeptides containing phenylalanine were more efficient in reversing the growth inhibitory effects of β-2-thienylalanine than was free phenylalanine [1]. This demonstrates a class-level functional antagonism that is not observed with standard aliphatic or other aromatic amino acid analogs.

Antimetabolite Competitive inhibition Bacterial growth

Bioconjugation and Chemoselective Functionalization: Basis for Site-Specific Modifications

Fmoc-L-2-Thienylalanine serves as a precursor for creating a chemoselective handle for peptide stapling and bioconjugation. The thiophene ring can be elaborated to introduce a thiol group, creating a thiophenylalanine residue. This residue exhibits increased aryl thiol acidity compared to a standard alkyl thiol, resulting in a higher percentage of reactive thiolate persisting at physiological pH (pKa ~6.4 for the model compound compared to >8 for an aliphatic thiol), which enables chemoselective reactions such as on-resin disulfide formation [1]. This is a distinct synthetic advantage over Fmoc-phenylalanine, which cannot be directly converted into a reactive, pH-tunable handle for site-specific peptide modification without more complex synthetic routes.

Bioconjugation Chemoselective ligation Peptide functionalization

Structural Basis for Differential Receptor Binding and Metabolic Stability

The substitution of a benzene ring with a thiophene ring in Fmoc-L-2-Thienylalanine alters the aromatic π-system and introduces a sulfur atom capable of unique non-covalent interactions, such as sulfur-π interactions, which are absent in Fmoc-phenylalanine [1]. Furthermore, modifications like the inclusion of thienylalanine can shield susceptible peptide bonds or alter the peptide's overall shape, making it less vulnerable to enzymatic breakdown [1]. While quantitative comparative in vivo stability data for the Fmoc-protected monomer are limited, the distinct electronic and steric properties of the thienyl side chain form the class-level basis for its ability to enhance metabolic stability of resultant peptides compared to those containing phenylalanine [2].

Receptor binding Metabolic stability Peptide therapeutics

Optimal Application Scenarios for Fmoc-L-2-Thienylalanine Procurement


Design and Synthesis of Antimicrobial Peptides (AMPs) with Enhanced Activity

Procure Fmoc-L-2-Thienylalanine to replace canonical aromatic residues in antimicrobial peptide sequences. This substitution leverages the thienyl group's unique electronic properties to potentially enhance membrane interaction and increase potency against ESKAPE pathogens, a design strategy supported by its distinct lipophilicity and molecular recognition properties [2].

Peptide Stapling and Site-Specific Bioconjugation for Targeted Therapeutics

Use Fmoc-L-2-Thienylalanine as a key building block to introduce a chemoselective handle for on-resin peptide stapling or post-synthetic bioconjugation. This is essential for creating stable, conformationally constrained peptides or for attaching drugs, imaging agents, or tags to specific sites, leveraging the thienyl ring as a synthetic precursor to a tunable thiol handle [2].

Structure-Activity Relationship (SAR) Studies for Metabolic Stability Optimization

Incorporate Fmoc-L-2-Thienylalanine into lead peptide candidates to systematically explore the impact of heteroaromatic substitution on metabolic stability. The thiophene ring's altered steric and electronic profile, compared to a phenyl ring, can shield adjacent amide bonds from protease cleavage, making this building block a valuable tool for extending peptide half-life and improving pharmacokinetic parameters [2].

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